molecular formula C20H21N3O3S B2997730 3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351590-45-8

3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2997730
CAS RN: 1351590-45-8
M. Wt: 383.47
InChI Key: XLFDTCJDNTWVBD-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is an important compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Compounds derived from the synthesis involving azetidinones and 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial and antifungal activities. These studies have shown that such compounds exhibit moderate to significant activities against a range of bacterial and fungal pathogens. For instance, novel azetidinones synthesized through condensation and cyclocondensation reactions demonstrated notable antibacterial and antifungal properties (Sanjay D. Prajapati & M. Thakur, 2014).

  • Another study involved the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which were tested for their antibacterial and antifungal activities. These compounds showed promising results against various strains such as Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents (K. Mistry & K. R. Desai, 2006).

  • The synthesis of 1,3,4-oxadiazole derivatives, bearing a sulfonamide moiety, was efficiently conducted in aqueous media, providing a green synthesis approach. These compounds, due to their structural features, are considered for further evaluation in medicinal chemistry for their potential biological activities (Hassan Zali-Boeini et al., 2015).

Synthesis and Biological Evaluation

  • Research on the synthesis and biological evaluation of oxadiazole derivatives has shed light on their potential as inhibitors against specific enzymes, such as butyrylcholinesterase. These studies not only provide insights into the chemical synthesis of these compounds but also explore their biological activities, offering a pathway for developing novel therapeutic agents (H. Khalid et al., 2016).

  • The in vitro biological assessment of compounds featuring the 1,3,4-oxadiazole moiety, combined with other functional groups like azinane and acetamides, indicates their modest antibacterial potential. The study emphasizes the importance of structural diversity in enhancing bioactivity, with some compounds showing significant inhibition against bacterial strains and enzymes (N. Virk et al., 2023).

properties

IUPAC Name

3-benzyl-5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-8-9-15(2)18(10-14)27(24,25)23-12-17(13-23)20-21-19(22-26-20)11-16-6-4-3-5-7-16/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFDTCJDNTWVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

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